molecular formula C14H14N2O B3143001 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine CAS No. 51626-51-8

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Cat. No.: B3143001
CAS No.: 51626-51-8
M. Wt: 226.27 g/mol
InChI Key: YQRCKSCFVFNUKA-UHFFFAOYSA-N
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Description

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is a complex organic compound that features both a furan and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine typically involves the coupling of furan and indole derivatives. One common method involves the use of organoboronic acids and palladium-catalyzed cross-coupling reactions. For instance, furan-2-ylboronic acid can be reacted with an indole derivative under Suzuki-Miyaura coupling conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: Both the furan and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Indoline and related compounds.

    Substitution: Various substituted furan and indole derivatives depending on the reagents used.

Scientific Research Applications

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials, including polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the furan ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-ethylamine: Lacks the indole moiety, making it less complex.

    2-(1H-Indol-3-yl)-ethylamine: Lacks the furan ring, which may reduce its versatility in chemical reactions.

Uniqueness

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is unique due to the presence of both furan and indole rings, which confer a combination of electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(furan-2-yl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-8-11(14-6-3-7-17-14)12-9-16-13-5-2-1-4-10(12)13/h1-7,9,11,16H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRCKSCFVFNUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295950
Record name β-2-Furanyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51626-51-8
Record name β-2-Furanyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51626-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-2-Furanyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 2
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 3
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 4
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 5
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
Reactant of Route 6
2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

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